molecular formula C18H20N4O5 B12770775 (E)-8-(2,3,4-Trimethoxystyryl)theophylline CAS No. 147700-32-1

(E)-8-(2,3,4-Trimethoxystyryl)theophylline

Cat. No.: B12770775
CAS No.: 147700-32-1
M. Wt: 372.4 g/mol
InChI Key: GAQQSHXBDRDGGZ-VQHVLOKHSA-N
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Description

(E)-8-(2,3,4-Trimethoxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and trimethoxystyrene Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,3,4-Trimethoxystyryl)theophylline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,3,4-Trimethoxystyryl)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with single bonds in place of double bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-8-(2,3,4-Trimethoxystyryl)theophylline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its bronchodilatory effects and potential use in treating respiratory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (E)-8-(2,3,4-Trimethoxystyryl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. The trimethoxystyryl group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator with a similar core structure but lacking the trimethoxystyryl group.

    Caffeine: Another methylxanthine with stimulant effects but different pharmacological properties.

    Aminophylline: A complex of theophylline and ethylenediamine used in respiratory therapy.

Uniqueness

(E)-8-(2,3,4-Trimethoxystyryl)theophylline is unique due to the presence of the trimethoxystyryl group, which may confer additional pharmacological benefits such as enhanced potency, selectivity, and reduced side effects compared to its analogs.

Properties

CAS No.

147700-32-1

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

1,3-dimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O5/c1-21-16-13(17(23)22(2)18(21)24)19-12(20-16)9-7-10-6-8-11(25-3)15(27-5)14(10)26-4/h6-9H,1-5H3,(H,19,20)/b9-7+

InChI Key

GAQQSHXBDRDGGZ-VQHVLOKHSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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